N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide
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Overview
Description
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide is a complex organic compound with a molecular formula of C19H17N5O2 and a molecular weight of 347.378 g/mol. This compound belongs to the class of quinoxaline derivatives, which are known for their diverse pharmacological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the quinoxaline core . The final step involves the attachment of the dimethylamino group via a nucleophilic substitution reaction . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like piperidine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process . Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and substituted quinoxaline compounds with diverse functional groups .
Scientific Research Applications
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, inhibiting their function and leading to cell death in cancer cells . It also interferes with the replication of viruses and bacteria, making it effective against infections . The presence of the dimethylamino group enhances its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An anticancer agent that binds to DNA.
Atinoleutin: A quinoxaline derivative with antimicrobial properties.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antimicrobial agent used in animal feed.
Uniqueness
N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}quinoxaline-6-carboxamide stands out due to its unique combination of the quinoxaline and benzoxazole moieties, which confer enhanced biological activity and chemical stability . The presence of the dimethylamino group further enhances its pharmacokinetic properties, making it a promising candidate for drug development .
Properties
IUPAC Name |
N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-24(2)11-17-14-10-13(4-6-18(14)26-23-17)22-19(25)12-3-5-15-16(9-12)21-8-7-20-15/h3-10H,11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEAOEHLWDYDNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC2=C1C=C(C=C2)NC(=O)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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